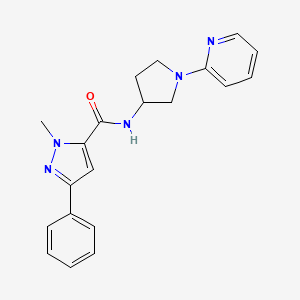
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring along with various functional groups that suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by:
- Molecular Formula : C20H21N5O
- Molecular Weight : 347.422 g/mol
- Functional Groups : Pyrazole, carboxamide, pyridine, and pyrrolidine moieties contributing to its biological activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities associated with this compound are summarized below:
Antimicrobial Activity
- Mechanism : The compound's structure allows it to interact with microbial targets, inhibiting their growth.
- Case Study : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .
Anti-inflammatory Activity
- Mechanism : The presence of the pyrazole ring is often linked to anti-inflammatory properties through inhibition of inflammatory mediators.
- Case Study : Research on related compounds indicated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
Neuroprotective Effects
- Mechanism : Some studies suggest that compounds with similar structures may act as monoamine oxidase (MAO) inhibitors, which can have neuroprotective effects.
- Case Study : A series of pyrazole derivatives were synthesized and tested for MAO-B inhibition, showing promising results in neuroprotection against oxidative stress .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds compared to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl(phenyl)-3-trifluoromethyl-pyrazole | Structure | Antifungal activity against phytopathogenic fungi |
| N-(substituted pyridinyl)-1-methyl(phenyl)-pyrazole | Structure | Moderate antifungal activity |
| 5-Pyridazinone derivatives | Structure | Antimicrobial properties |
| 4-Aminopyridine derivatives | Structure | Neuroprotective effects |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of enzymes such as MAO-B contributes to its neuroprotective effects.
- Interaction with Receptors : Potential binding to neurotransmitter receptors can modulate neurological functions.
Properties
IUPAC Name |
2-methyl-5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-24-18(13-17(23-24)15-7-3-2-4-8-15)20(26)22-16-10-12-25(14-16)19-9-5-6-11-21-19/h2-9,11,13,16H,10,12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDWQZMCAFYODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














